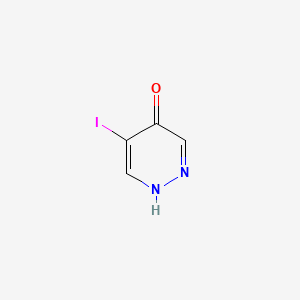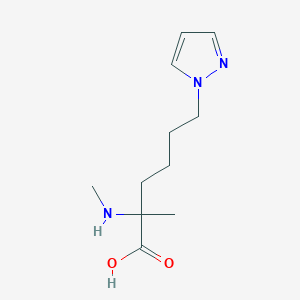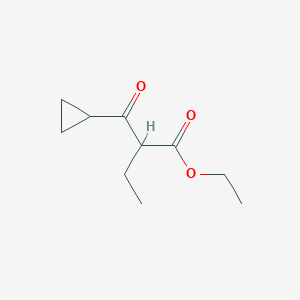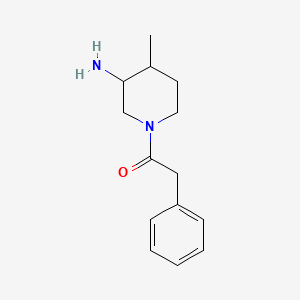![molecular formula C13H21NO4 B13494084 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of the bicyclo[1.1.1]pentane moiety imparts unique chemical properties, making it a valuable building block for various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1+1+1] cycloaddition reaction involving a suitable precursor such as 1,3-dibromo-2-propanone and a strong base like sodium hydride.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine, under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.
Carboxylation: The final step involves the carboxylation of the intermediate to introduce the carboxylic acid functionality. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Hydrolysis: The Boc-protecting group can be removed through acidic or basic hydrolysis to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Pharmaceuticals: The compound can be used as a building block for the synthesis of novel pharmaceutical agents with potential therapeutic properties.
Materials Science: Its unique bicyclic structure makes it a valuable component in the design of advanced materials with specific mechanical and chemical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be used in biological studies to investigate the interactions of bicyclic compounds with biological targets, providing insights into their potential biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: A simpler analog without the aminoethyl and Boc-protecting groups.
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: An analog with a free amino group instead of the Boc-protected amino group.
3-(2-{[(Methoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: An analog with a methoxycarbonyl protecting group instead of the Boc group.
Uniqueness
3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the Boc-protected aminoethyl group, which provides stability and allows for selective deprotection under specific conditions. This feature makes it a valuable intermediate for the synthesis of more complex molecules, offering versatility in synthetic applications.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-5-4-12-6-13(7-12,8-12)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
CEQSRNXDIVMKCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC12CC(C1)(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


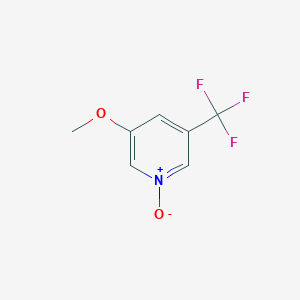
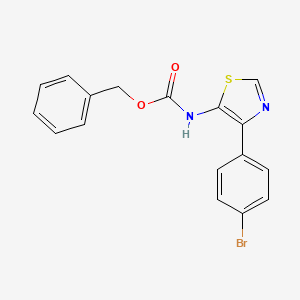
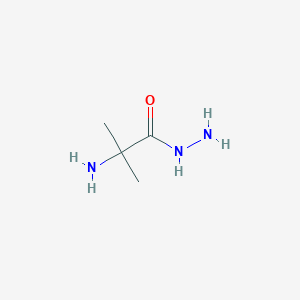
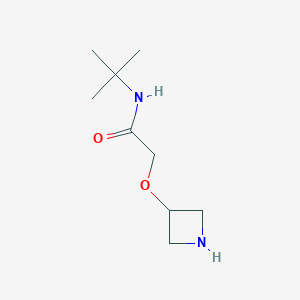

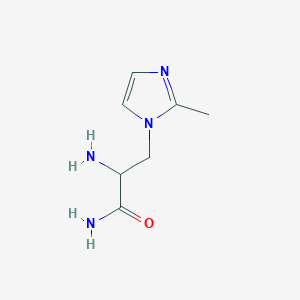

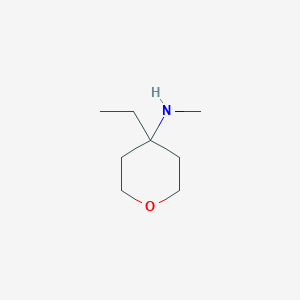
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
